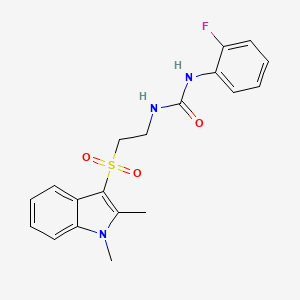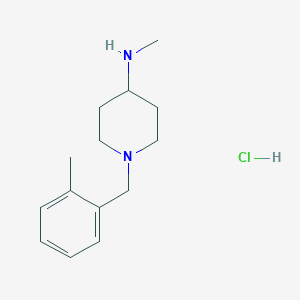![molecular formula C25H19NO7S B2789692 Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate CAS No. 476366-98-0](/img/structure/B2789692.png)
Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H19NO7S and its molecular weight is 477.49. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. The presence of the 1,3-benzodioxol moiety is significant as it is found in various natural and synthetic molecules exhibiting a broad spectrum of biological activities, including anticancer properties . Researchers have designed and synthesized derivatives based on this structure to evaluate their efficacy against different cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia. These studies aim to establish structure-activity relationships and optimize the compounds for better anticancer activity.
Tubulin Polymerization Inhibition
The compound’s structure suggests that it may act on microtubules, which are crucial for cell division. By inhibiting tubulin polymerization, it could potentially serve as a microtubule-targeting agent, causing mitotic blockade and cell apoptosis. This mechanism is a leading target for anticancer agents, and the compound could contribute to the development of new therapies .
Cell Cycle Arrest and Apoptosis Induction
Further mechanistic studies on derivatives of this compound have shown that they can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This is a critical pathway for anticancer drugs as it leads to the controlled death of cancerous cells, preventing their proliferation .
Design and Synthesis of N-Fused Heteroaryl Indoles
The compound serves as a template for the design and synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing N-fused heteroaryl moieties. These indoles are synthesized via palladium-catalyzed C-N cross-coupling and are evaluated for their anticancer activity. The compound’s structure aids in understanding the activity of indoles against various cancer cell lines .
Structure-Activity Relationship Studies
The compound is used in structure-activity relationship (SAR) studies to understand the effect of different substitutions on biological activity. These studies help in identifying the most potent analogs and understanding the molecular basis of their activity, which is crucial for drug development .
Template for Antitubulin Agents
Based on the structure of antitubulin molecules, the compound can be used to explore the utility of indoles as anticancer agents. Antitubulin agents are known for their ability to disrupt microtubule assembly, which is a promising approach for cancer treatment. The compound’s structure provides insights into the design of new antitubulin agents .
属性
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO7S/c1-13-21(10-14-7-8-18-19(9-14)32-12-31-18)34-24(22(13)25(29)30-2)26-23(28)20-11-16(27)15-5-3-4-6-17(15)33-20/h3-9,11H,10,12H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHIVMCSHCSKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

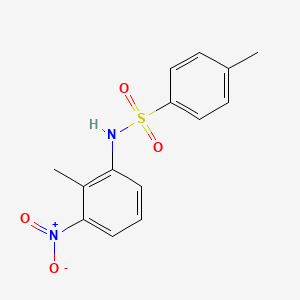
![N-[4-(Dimethylamino)-4-methylcyclohexyl]prop-2-enamide](/img/structure/B2789612.png)
![ethyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2789613.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2789618.png)
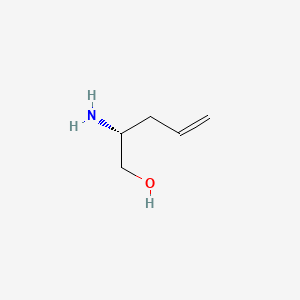

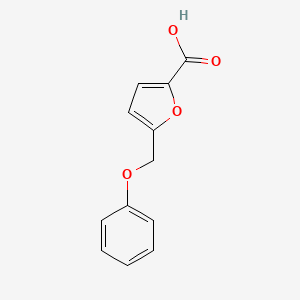
![(2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one](/img/structure/B2789624.png)
![3-((6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2789625.png)
